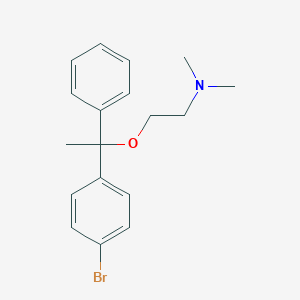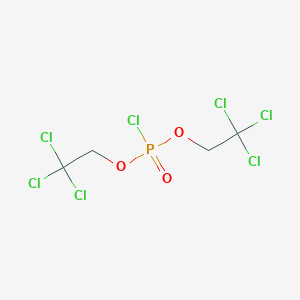
Bis(2-trichloroethyl) chlorophosphonate
Overview
Description
“Bis(2-trichloroethyl) chlorophosphonate” is a chemical compound with the formula C4H4Cl7O3P . It is also known by its IUPAC name "bis (2,2,2-trichloroethyl) chlorophosphonate" .
Molecular Structure Analysis
The molecular structure of “Bis(2-trichloroethyl) chlorophosphonate” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 18 bonds. There are 14 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 phosphonate .
Physical And Chemical Properties Analysis
“Bis(2-trichloroethyl) chlorophosphonate” is a white to grey crystalline mass . It has a melting point of 45-47 °C and a predicted boiling point of 351.0±42.0 °C . The predicted density is 1.795±0.06 g/cm3 .
Scientific Research Applications
Synthesis of Nucleoside Analogues
Bis(2,2,2-trichloroethyl) phosphorochloridate has been utilized in the synthesis of epimeric 6-deoxyhexofuranosyl nucleoside 5′-phosphate . These nucleoside analogues are significant in the development of antiviral and anticancer drugs, as they can mimic the natural nucleosides in DNA or RNA, leading to chain termination during replication.
Safety And Hazards
properties
IUPAC Name |
1,1,1-trichloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCWQGVXYGWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170180 | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-trichloroethyl) chlorophosphonate | |
CAS RN |
17672-53-6 | |
| Record name | Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary use of Bis(2,2,2-trichloroethyl) phosphorochloridate in the context of the provided research?
A1: Bis(2,2,2-trichloroethyl) phosphorochloridate serves as a phosphorylating agent in the synthesis of novel nucleoside phosphate derivatives. Researchers used it to create 5′-bis(2,2,2-trichloroethyl) phosphate derivatives of AZT, ddCyd, and thymidine. [, , ] These derivatives were investigated for their potential as membrane-soluble pro-drugs for anti-HIV therapy. []
Q2: What makes the 5′-phosphate derivatives of AZT and ddCyd particularly interesting for anti-HIV research?
A2: The research suggests that the 5′-phosphate derivatives of AZT and ddCyd might act as membrane-soluble pro-drugs. [] This means they could potentially penetrate cell membranes more easily and then be metabolized into their active forms, AZT triphosphate and ddCyd triphosphate, inside the cells. These active forms are known to inhibit the HIV reverse transcriptase enzyme, crucial for viral replication. []
Q3: Aside from nucleoside phosphorylation, what other applications of Bis(2,2,2-trichloroethyl) phosphorochloridate are mentioned in the research?
A3: The research highlights the use of Bis(2,2,2-trichloroethyl) phosphorochloridate in synthesizing cyclic phosphate esters of 1,2-O-isopropylidene-α-D-pentofuranoses. [] Specifically, it was employed to create 3,5-cyclic phenylphosphate derivatives of these sugar molecules. []
Q4: Are there any known stability concerns with Bis(2,2,2-trichloroethyl) phosphorochloridate?
A4: Yes, the research mentions that Bis(2,2,2-trichloroethyl) phosphorochloridate may decompose upon exposure to air or water. [] This highlights the need for careful handling and storage in a dry, cool environment.
Q5: What is the significance of the metabolic instability of the substituted trialkyl phosphate moiety in the AZT and ddCyd derivatives?
A5: The research attributes the notable anti-HIV activity of the AZT and ddCyd derivatives to the metabolic instability of the substituted trialkyl phosphate moiety. [] This suggests that the trichloroethyl groups are cleaved off within the body, likely releasing the active nucleoside analogs (AZT or ddCyd) to exert their antiviral effects.
Q6: Where can researchers find more information about the properties and handling of Bis(2,2,2-trichloroethyl) phosphorochloridate?
A6: The research provides a reference to a resource on reagents for glycoside, nucleotide, and peptide synthesis. [] This book likely offers further details about the compound's reactivity, applications, and safe handling procedures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



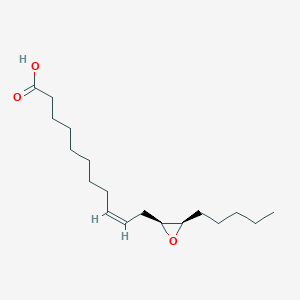
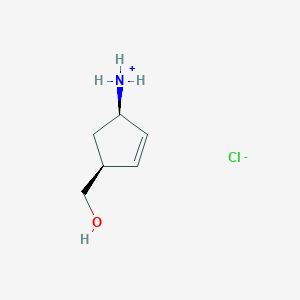
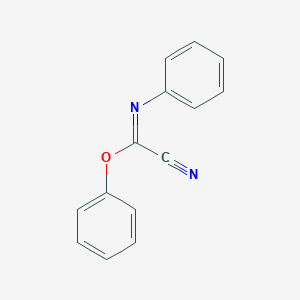
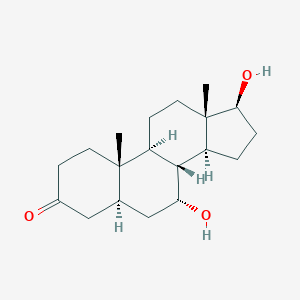
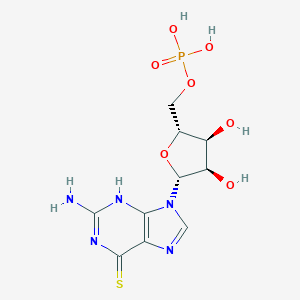
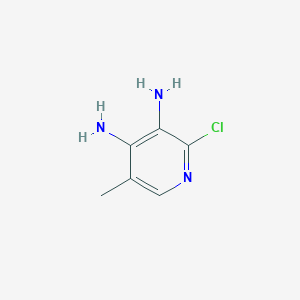

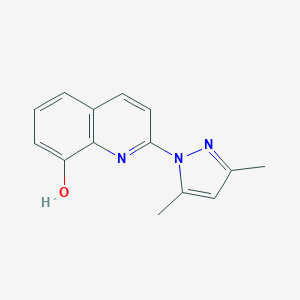
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)


